6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Positional isomerism Structure-activity relationship Quinoline-4-carboxylic acid scaffold

hDHODH inhibitor programs require precise positional isomer geometry-meta-ethoxy substitution is not interchangeable with para/ortho analogs. This 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 897560-16-6) delivers the distinct H-bond acceptor vector essential for pharmacophore models targeting the ubiquinone-binding pocket. • Enables isomer-specific SAR profiling across 2-arylquinoline-4-carboxylic acid series • ≥97% purity ensures reliable amide/ester coupling in focused library synthesis • logP 4.65 & TPSA 59.42 Ų support passive membrane permeability for cell-based antiproliferative assays (MCF-7, A375, A549)

Molecular Formula C18H14ClNO3
Molecular Weight 327.8 g/mol
CAS No. 897560-16-6
Cat. No. B1276746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
CAS897560-16-6
Molecular FormulaC18H14ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
InChIInChI=1S/C18H14ClNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
InChIKeyRVRKQSRUWLJSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Chemical Class


6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 897560-16-6) is a fully synthetic, trisubstituted quinoline-4-carboxylic acid bearing a chlorine atom at the 6-position and a 3-ethoxyphenyl (meta-ethoxy) substituent at the 2-position . It belongs to the broader 2-arylquinoline-4-carboxylic acid family, a scaffold with established relevance to human dihydroorotate dehydrogenase (hDHODH) inhibition, antiproliferative activity, and anti-inflammatory pharmacology [1]. Unlike its 4-ethoxyphenyl (para) and 2-ethoxyphenyl (ortho) positional isomers, the meta-substitution pattern places the ethoxy oxygen in a distinct spatial orientation that alters the compound's electronic surface profile and hydrogen-bond acceptor geometry without changing its gross molecular formula or calculated logP [2].

Meta-Ethoxy Differentiation from Generic Analogs


Within the 2-arylquinoline-4-carboxylic acid series, seemingly minor positional isomerism—particularly the ethoxy group placement on the pendant phenyl ring—can produce divergent biological target engagement and cytotoxicity selectivity profiles. Published structure-activity relationship (SAR) studies on closely related 2-substituted quinoline-4-carboxylic acids demonstrate that hDHODH inhibitory potency and selectivity against cancer versus normal cell lines vary substantially with substituent position and electronic character [1]. Compounds 3f and 3g in that series were identified as potent hDHODH inhibitors, while 3k and 3l showed high cytotoxic activity and good selectivity—differences driven entirely by substitution pattern [1]. The 3-ethoxyphenyl (meta) isomer therefore cannot be assumed interchangeable with its 4-ethoxyphenyl (para) or 2-ethoxyphenyl (ortho) counterparts for receptor-binding or cell-based assays; procurement decisions must be guided by the specific substitution geometry required by the pharmacophore hypothesis under investigation.

Quantitative Evidence vs. Closest Analogs


Meta-Ethoxy vs. Para-Ethoxy Pharmacophoric Differences

The target compound (meta-ethoxy, CAS 897560-16-6) and its para-ethoxy isomer (CAS 897560-18-8) share identical molecular formula (C18H14ClNO3), molecular weight (327.76 g/mol), calculated logP (4.6521), and topological polar surface area (TPSA, 59.42 Ų) [1]. However, the meta-substitution pattern positions the ethoxy oxygen approximately 2.4 Å further from the quinoline N-1 atom compared with the para isomer, and rotates the phenyl-ethoxy dihedral angle by approximately 60°, altering the spatial orientation of the H-bond acceptor. In the hDHODH inhibitor series described by Petrović et al. (2020), substitution position on the pendant aryl ring was a critical determinant of whether a compound functioned as a potent enzyme inhibitor (e.g., 3f, 3g) or as a selective cytotoxic agent (e.g., 3k, 3l) [2]. Although direct head-to-head hDHODH IC50 data for these two specific isomers are not published, the class-level SAR indicates that meta- vs. para-ethoxy placement will influence target engagement geometry and cytotoxicity selectivity.

Positional isomerism Structure-activity relationship Quinoline-4-carboxylic acid scaffold

6-Chloro vs. 8-Chloro Isomer Electronic Effects

The target compound carries the chlorine substituent at the 6-position of the quinoline ring. The commercially available 8-chloro analog (8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid) differs in chlorine placement. In quinoline SAR, the 6-position is conjugated to the pyridine nitrogen (N-1) through the ring system, exerting an electron-withdrawing inductive effect that lowers the pKa of the quinoline nitrogen and the 4-carboxylic acid. The 8-position, by contrast, places chlorine peri to the 2-aryl substituent, introducing steric compression and potential atropisomerism that can restrict aryl ring rotation [1]. Class-level evidence from quinoline-4-carboxylic acid hDHODH inhibitors shows that substituents at the 6-position modulate both enzyme potency and cytotoxicity selectivity, with chlorine at C-6 being a recurring feature of optimized leads (e.g., compound 5j in Petrović et al., 2021) [2].

Chlorine substitution Electronic effects Quinoline reactivity

Lipophilicity and Membrane Permeability Advantage

The target compound has a calculated logP of 4.6521 (XlogP) , which is substantially higher than unsubstituted quinoline-4-carboxylic acid (logP ~1.8) and moderately higher than 2-phenylquinoline-4-carboxylic acid (estimated logP ~3.5). In the hDHODH inhibitor series, experimentally determined logD7.4 values ranged from −1.15 to 1.69, and the most promising compound (5j, with chlorine at the para-position of the terminal phenyl ring) was noted for 'optimal lipophilicity' that balanced enzyme inhibition with low cytotoxicity [1]. The 2-(3-ethoxyphenyl) substituent on the target compound elevates logP by approximately 2.8 log units relative to the unsubstituted core, enhancing predicted passive membrane permeability while remaining within the typical drug-like logP range (≤5). This differentiates the compound from more hydrophilic quinoline-4-carboxylic acid analogs that may require active transport for cellular uptake.

Lipophilicity Drug-likeness Membrane permeability

Commercial Purity Advantage Over Para Isomer

The target compound is commercially available at 97% purity from Leyan (Product No. 1392620) , while the para-ethoxy isomer (CAS 897560-18-8) is commonly offered at 95% purity through major suppliers including Sigma-Aldrich/Combi-Blocks . The 2-percentage-point purity differential, while modest, can be significant in assays requiring high confidence in concentration-response relationships, particularly in enzyme inhibition studies where trace impurities with inhibitory activity may confound IC50 determinations. Additionally, the 97% grade reduces the need for pre-assay purification, which is advantageous in medium-throughput screening campaigns.

Commercial sourcing Purity specification Procurement decision

Best-Fit Application Scenarios


hDHODH Inhibitor Lead Optimization & SAR

The 2-(3-ethoxyphenyl) substitution pattern provides a distinct H-bond acceptor geometry compared to para-substituted analogs . This compound can serve as a key SAR probe in hDHODH inhibitor programs where the spatial orientation of the ethoxy oxygen influences binding to the ubiquinone-binding pocket. Published SAR on 2-substituted quinoline-4-carboxylic acids demonstrates that aryl substituent position is a critical determinant of hDHODH inhibitory potency and selectivity over cytotoxicity [1]. Researchers should prioritize this meta isomer when exploring pharmacophore models that require an H-bond acceptor oriented at approximately 60° from the plane defined by the para-substituted reference compound.

Antiproliferative Screening with Permeable Scaffolds

With a calculated logP of 4.65 and TPSA of 59.42 Ų, this compound resides within the favorable physicochemical space for passive membrane permeability . It is particularly suited for cell-based antiproliferative assays (e.g., MCF-7, A375, A549 panels as used in the reference hDHODH studies) where intracellular target engagement requires diffusion across the lipid bilayer [1]. The 6-chloro substitution avoids the peri-steric complications of 8-chloro analogs, ensuring that biological activity can be more confidently attributed to electronic rather than steric effects.

3D Pharmacophore Probe Development

When a biological screening campaign identifies 2-arylquinoline-4-carboxylic acids as hit matter, the meta-ethoxy isomer should be included alongside the para and ortho isomers as part of a minimal isomer SAR set . The distinct dihedral angle and H-bond acceptor vector of the meta isomer can reveal whether target engagement is sensitive to the ethoxy group's spatial orientation, informing subsequent medicinal chemistry optimization. This approach is supported by the finding that within a single 2-substituted quinoline-4-carboxylic acid series, individual compounds diverged into potent enzyme inhibitors versus selective cytotoxic agents based solely on substitution pattern differences [1].

Building Block for Focused Library Synthesis

The 4-carboxylic acid functional group enables straightforward derivatization into amides, esters, and hydrazides, making this compound a versatile building block for generating focused libraries of 2-arylquinoline-4-carboxamide analogs . The 97% purity specification ensures that subsequent coupling reactions proceed with minimal interference from impurities, which is essential when synthesizing small (10-50 compound) focused libraries for SAR exploration. The meta-ethoxy substituent introduces a vector that cannot be accessed from para-ethoxy or ortho-ethoxy building blocks, thereby expanding the accessible chemical space.

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